Dapagliflozin propanediol monohydrate, frequently referred to as Dapagliflozin propanediol, is a crystalline molecular complex primarily investigated for its role as a sodium-glucose cotransporter-2 (SGLT2) inhibitor. [ [] ] This characteristic makes it a focal point in research related to type 2 diabetes mellitus treatment. [ [] ] While often studied for its pharmaceutical applications, this analysis focuses solely on its scientific research aspects, excluding drug use, dosage, and side effects.
Dapagliflozin propanediol hydrate is synthesized from dapagliflozin, a compound that was first developed by AstraZeneca. The hydrate form enhances the stability and solubility of dapagliflozin, making it more effective for pharmaceutical applications. It falls under the broader category of glycoside inhibitors, specifically targeting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys to prevent glucose reabsorption.
The synthesis of dapagliflozin propanediol hydrate involves several steps, typically starting with the preparation of a solution of dapagliflozin in appropriate solvents. The process generally includes:
The patent literature describes various methods for synthesizing dapagliflozin propanediol hydrate, highlighting the importance of solvent choice and temperature control to achieve high purity and yield .
The molecular structure of dapagliflozin propanediol hydrate can be represented by its chemical formula . The structure includes:
X-ray powder diffraction studies have characterized the crystalline forms of dapagliflozin propanediol hydrate, confirming its unique solid-state properties compared to other forms like the free base or cocrystals .
Dapagliflozin propanediol hydrate participates in various chemical reactions primarily related to its pharmacological activity:
The stability of this compound under different conditions (temperature and humidity) is critical for its formulation in pharmaceutical products .
Dapagliflozin propanediol hydrate functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. This inhibition leads to:
Clinical studies have demonstrated that dapagliflozin significantly lowers HbA1c levels and improves glycemic control without causing significant hypoglycemia .
Dapagliflozin propanediol hydrate exhibits several notable physical and chemical properties:
Thermogravimetric analysis indicates that this compound loses weight at elevated temperatures due to dehydration processes .
Dapagliflozin propanediol hydrate is primarily used in:
Its unique properties make it a subject of ongoing research aimed at improving formulations and understanding its broader therapeutic implications .
The formation of dapagliflozin propanediol monohydrate (DPM) relies on precise co-crystallization to stabilize the inherently hygroscopic dapagliflozin free base. This crystalline solvate adopts a 1:1:1 stoichiometric ratio of dapagliflozin:(S)-propanediol:water, which is essential for maintaining solid-state integrity during storage and processing. Industrially, crystallization involves dissolving tetraacetylated dapagliflozin intermediates in polar aprotic solvents (e.g., ethyl acetate or MTBE), followed by controlled addition of (S)-propanediol and water under basic conditions. Seed crystals of DPM are introduced to initiate heterogeneous nucleation, typically at temperatures of 45–55°C. Slow cooling (0.5°C/min) to ambient temperature yields monohydrate crystals with <0.5% residual solvents, as confirmed by thermogravimetric analysis (TGA) and X-ray diffraction (XRD) [1] [5].
Critical to this process is the strict control of water activity (aw). Excess water promotes dihydrate formation, which compromises stability, while insufficient water leads to amorphous precipitates. Optimal crystallization occurs at aw = 0.3–0.4, achieved using saturated salt solutions in closed systems. Post-crystallization, crystals are washed with cold cyclohexane-methanol mixtures (8:2 v/v) to remove propanediol residues without lattice disruption [3] [5].
Table 1: Crystallization Conditions for Dapagliflozin Propanediol Monohydrate
Solvent System | Propanediol Ratio | Temperature Range | Key Impurity Control | Yield |
---|---|---|---|---|
MTBE/Ethyl acetate | 1.05 eq | 45–50°C | Des-bromo impurity <0.15% | 92% |
Cyclohexane/Methanol | 1.1 eq | 50–55°C | Acetic anhydride <500 ppm | 89% |
Chloroform/Water | 1.0 eq | 40–45°C | Triethylamine residues <0.1% | 85% |
Industrial-scale synthesis of DPM employs convergent routes prioritizing atom economy and impurity control. The patented four-step sequence begins with glycoside coupling:
Solvent optimization is critical for scalability. Tetrahydrofuran (THF) is preferred for lithiation due to its low nucleophilicity, while methyl tert-butyl ether (MTBE) replaces carcinogenic chlorinated solvents in demethoxylation. Process intensification includes:
DPM’s labile hydrate structure introduces three major production challenges:
Mitigation strategies include:
Dapagliflozin’s solid-form landscape includes the commercial propanediol monohydrate (DPM) and citric acid cocrystals (DAP-CA), with distinct physicochemical profiles:
Despite advantages, DAP-CA faces bioavailability challenges. Both forms exhibit similar solubility (BCS Class III), but DPM’s dissolution rate is 1.8-fold higher in intestinal pH 6.8 due to propanediol-mediated wetting. This is critical given dapagliflozin’s absorption window in the proximal jejunum [5] [7].
Table 2: Stability Performance of Dapagliflozin Solid Forms
Property | DPM (Propanediol Hydrate) | DAP-CA (Citric Acid Cocrystal) | Test Conditions |
---|---|---|---|
Moisture Uptake | 2.0% | 1.0% | 95% RH, 25°C |
Melting Point | 77.11°C | 149.54°C | DSC, 10°C/min |
Total Impurities | 0.8% | 0.2% | 40°C/75% RH, 4 weeks |
Appearance Post-Stress | Sticky granules | Free-flowing powder | Visual inspection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7